{1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride
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Overview
Description
{1-Aminospiro[33]heptan-1-yl}methanol hydrochloride is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro[33]heptane core, which is a bicyclic system where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the amino and methanol groups. One common method includes the reaction of a suitable ketone with an amine under acidic conditions to form the spirocyclic structure. Subsequent reduction and functionalization steps introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic hydrogenation for reduction steps and controlled crystallization processes to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
{1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various reduced derivatives.
Substitution: Substituted amines and other derivatives.
Scientific Research Applications
{1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the spirocyclic structure provides rigidity and specificity in binding. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- {2-Aminospiro[3.3]heptan-2-yl}methanol hydrochloride
- {6-Aminospiro[3.3]heptan-2-yl}methanol hydrochloride
Uniqueness
{1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride is unique due to the position of the amino and methanol groups on the spirocyclic core. This specific arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C8H16ClNO |
---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
(3-aminospiro[3.3]heptan-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-8(6-10)5-4-7(8)2-1-3-7;/h10H,1-6,9H2;1H |
InChI Key |
YPFSSXDDSICICU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCC2(CO)N.Cl |
Origin of Product |
United States |
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